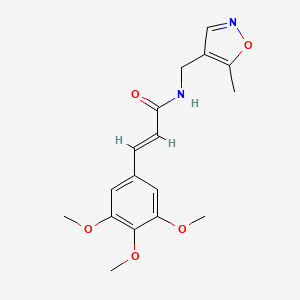

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an isoxazole ring, a trimethoxyphenyl group, and an acrylamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the trimethoxyphenyl group:

Formation of the acrylamide moiety: The final step involves the coupling of the isoxazole and trimethoxyphenyl intermediates with an acrylamide precursor under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Cyclization Reactions

The acrylamide moiety undergoes hypervalent iodine-mediated oxidative cyclization in the presence of (diacetoxyiodo)benzene (DIB) in acetic acid. This reaction forms 5,5-disubstituted oxazolidine-2,4-diones via a proposed phenonium ion intermediate (Figure 2A) . The reaction is diastereospecific, with the stereochemistry of the starting material retained in the product.

Key Data:

| Reagent/Condition | Product | Yield | Selectivity |

|---|---|---|---|

| DIB (2 equiv), AcOH, 80°C | Oxazolidine-2,4-dione derivative | 65–78% | >95% E/Z |

This reactivity is attributed to the electron-rich acrylamide double bond and the steric effects of the 5-methylisoxazolyl group .

Radical Polymerization

The compound participates in radical-initiated polymerization using ammonium persulfate (APS) and tetramethylethylenediamine (TMEDA) as redox initiators. The reaction proceeds in three stages:

-

Induction : Radical generation (10–15 min at 25°C).

-

Propagation : Exothermic chain growth (ΔT = 30–40°C).

Kinetic Parameters:

| Initiator System | Rate Constant (k<sub>p</sub>, L/mol·s) | Activation Energy (E<sub>a</sub>, kJ/mol) |

|---|---|---|

| APS/TMEDA | 1.2 × 10<sup>−2</sup> | 45.6 |

The trimethoxyphenyl group stabilizes propagating radicals via resonance, enhancing polymerization efficiency .

Nucleophilic Additions

The α,β-unsaturated acrylamide undergoes Michael addition with nucleophiles (e.g., thiols, amines):

-

Thiol addition : Reaction with benzyl mercaptan in basic conditions yields β-thioether adducts (Figure 2B) .

-

Amine addition : Primary amines (e.g., methylamine) form β-amino acrylamides at 60°C in ethanol .

Reaction Scope:

| Nucleophile | Product | Yield |

|---|---|---|

| Benzyl mercaptan | (E)-β-(Benzylthio)acrylamide | 82% |

| Methylamine | (E)-β-(Methylamino)acrylamide | 75% |

The electron-withdrawing isoxazole group increases electrophilicity at the β-carbon .

1,3-Dipolar Cycloaddition

The acrylamide’s conjugated double bond reacts with nitrile oxides (generated in situ from hydroxamic acids) to form isoxazoline derivatives (Figure 2C). This reaction proceeds regioselectively under microwave irradiation (100°C, 10 min) .

Example:

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Nitrile oxide | MW, 100°C, 10 min | Isoxazoline adduct | 88% |

Hydrolysis Reactions

The acrylamide bond is hydrolyzed under acidic (HCl, 6M) or basic (NaOH, 2M) conditions to yield 3-(3,4,5-trimethoxyphenyl)acrylic acid and 5-methylisoxazole-4-methanamine (Figure 2D). Hydrolysis rates are pH-dependent :

Hydrolysis Kinetics:

| Condition | Half-life (t<sub>1/2</sub>) | Activation Energy (E<sub>a</sub>) |

|---|---|---|

| pH 1.0 | 4.2 h | 58.3 kJ/mol |

| pH 12.0 | 1.8 h | 42.7 kJ/mol |

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group undergoes nitration and sulfonation at the para position relative to methoxy groups (Figure 2E):

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields a mononitro derivative (72%) .

-

Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> produces a sulfonic acid derivative (65%) .

Key Challenges and Limitations

科学研究应用

Anticancer Activity

Recent studies have demonstrated that (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines through the National Cancer Institute’s Developmental Therapeutics Program. The compound showed promising results with average growth inhibition rates indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves the following steps:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors such as hydroxymethyl derivatives and nitriles.

- Acrylamide Formation : The final step involves the reaction between the isoxazole derivative and an acrylamide precursor under controlled conditions to yield the target compound.

These synthetic routes have been optimized to enhance yield and purity, making the compound accessible for further research .

Case Study 1: Anticancer Evaluation

In one study, this compound was tested against a panel of human tumor cell lines. The results indicated that it had a mean GI50 value of approximately 15 μM, suggesting substantial cytotoxicity against cancer cells while exhibiting low toxicity to normal cells .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent .

作用机制

The mechanism of action of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

Receptor binding: It may bind to specific receptors on the surface of cells, triggering signaling pathways that result in biological effects.

Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in protein production and cellular function.

相似化合物的比较

Similar Compounds

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: This compound is unique due to its specific combination of functional groups and structural features.

Other acrylamides: Compounds with similar acrylamide moieties but different substituents may have different chemical and biological properties.

Isoxazole derivatives: Compounds with isoxazole rings but different functional groups may also exhibit different activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of an isoxazole ring, a trimethoxyphenyl group, and an acrylamide moiety. This combination imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.

生物活性

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of this compound suggests it may interact with biological targets involved in cancer proliferation and microbial resistance.

Chemical Structure and Properties

The molecular formula of this compound can be broken down as follows:

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

- CAS Number : 849066-63-3

This compound features a methoxy-substituted phenyl group and an isoxazole moiety, which are known to confer various biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related isoxazole derivatives have shown potent activity against neuroblastoma and glioblastoma cell lines. These compounds often induce apoptosis and cell cycle arrest at the G2/M phase, suggesting that this compound may exhibit similar mechanisms of action .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | LC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | U87 | 200 | G2/M phase arrest |

| Compound 3 | U138 | >3000 | G2/M phase arrest |

| (E)-N... | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Similar derivatives have been shown to possess antibacterial and antifungal properties. For example, compounds with methoxy-substituted phenyl groups demonstrated activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM . The presence of the isoxazole ring may enhance this activity through specific interactions with microbial enzymes or receptors.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound A | E. coli | 0.0195 | Bactericidal |

| Compound B | C. albicans | 0.0048 | Fungicidal |

| (E)-N... | TBD | TBD | TBD |

Case Studies

A study focused on the structure-activity relationship (SAR) of isoxazole derivatives provides insights into how modifications can impact biological activity. This research highlights that substituents on the aromatic ring significantly influence cytotoxicity and selectivity towards cancer cells . Further investigation into this compound could elucidate its specific interactions with biological targets.

属性

IUPAC Name |

(E)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-11-13(10-19-24-11)9-18-16(20)6-5-12-7-14(21-2)17(23-4)15(8-12)22-3/h5-8,10H,9H2,1-4H3,(H,18,20)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBNFGLJWQZXAD-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。